Computed Lipophilicity (XLogP3) Across Difluorophenyl Regioisomers
The calculated partition coefficient (XLogP3) for 1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is 1.3 . This value is lower than that of the 2,5-difluorophenyl regioisomer (XLogP3 ≈ 1.5) and the 3,4-difluorophenyl regioisomer (XLogP3 ≈ 1.4), but higher than the 3,5-difluorophenyl analog (XLogP3 ≈ 1.2) . The 0.2–0.3 log unit difference translates to a theoretical ~1.6–2.0× change in partition coefficient, which can significantly affect membrane permeability and non-specific protein binding in cellular assays.
2,5-isomer: ~1.5
3,4-isomer: ~1.4
3,5-isomer: ~1.2
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-(2,5-difluorophenyl) analog: ~1.5; 1-(3,4-difluorophenyl) analog: ~1.4; 1-(3,5-difluorophenyl) analog: ~1.2 |
| Quantified Difference | ΔXLogP3 = -0.2 to -0.3 vs. 2,5- and 3,4-isomers; +0.1 vs. 3,5-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Lipophilicity governs passive membrane permeability and solubility—a 0.2–0.3 unit shift can alter cellular uptake and off-target binding, making the 2,3-isomer the preferred choice for fragment libraries requiring balanced hydrophilicity.
- [1] PubChem CID 66216627, Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem database: XLogP3 values for CID entries corresponding to 2,5-, 3,4-, and 3,5-difluorophenyl triazole carbaldehyde regioisomers. NCBI, 2026. View Source
